molecular formula C8H14N2O3S B13008106 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide

Cat. No.: B13008106
M. Wt: 218.28 g/mol
InChI Key: JVEODMQZMMNYSL-UHFFFAOYSA-N
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Description

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide is a chemical compound with a unique structure that includes an amino group, a dioxidothietan ring, and a pent-4-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidothietan ring and the subsequent attachment of the amino and pent-4-enamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and dioxidothietan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-enamide can be compared with other similar compounds, such as:

    2-Amino-N-(1,1-dioxothietan-3-yl)pent-4-ynamide: This compound has a similar structure but with a different functional group, leading to different chemical and biological properties.

    2-Amino-N-(1,1-dioxothietan-3-yl)pent-4-eneamide: Another similar compound with slight structural variations that affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

2-amino-N-(1,1-dioxothietan-3-yl)pent-4-enamide

InChI

InChI=1S/C8H14N2O3S/c1-2-3-7(9)8(11)10-6-4-14(12,13)5-6/h2,6-7H,1,3-5,9H2,(H,10,11)

InChI Key

JVEODMQZMMNYSL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)NC1CS(=O)(=O)C1)N

Origin of Product

United States

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